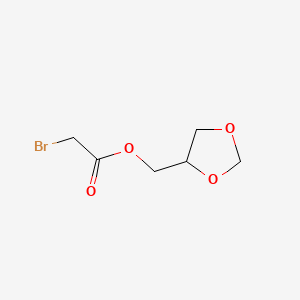
4-Bromoacetoxymethyl-m-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromoacetoxymethyl-m-dioxolane is a chemical compound with the molecular formula C6H9BrO4 It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoacetoxymethyl-m-dioxolane can be synthesized through the reaction of 1,3-dioxolan-4-ylmethanol with bromoacetyl bromide. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoacetoxymethyl-m-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding alcohol and acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and amines.
Hydrolysis: Products include 1,3-dioxolan-4-ylmethanol and bromoacetic acid.
Oxidation and Reduction: Products include corresponding oxides and alcohols.
Scientific Research Applications
4-Bromoacetoxymethyl-m-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for alcohols.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromoacetoxymethyl-m-dioxolane involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This mechanism is crucial in its applications in organic synthesis and biochemical assays .
Comparison with Similar Compounds
1,3-Dioxolan-4-ylmethyl acetate: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloroacetoxymethyl-m-dioxolane: Similar but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Iodoacetoxymethyl-m-dioxolane: Similar but with an iodine atom, which has different leaving group properties compared to bromine.
Uniqueness: 4-Bromoacetoxymethyl-m-dioxolane is unique due to its reactivity, particularly in substitution reactions.
Properties
CAS No. |
5137-36-0 |
|---|---|
Molecular Formula |
C6H9BrO4 |
Molecular Weight |
225.04 g/mol |
IUPAC Name |
1,3-dioxolan-4-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C6H9BrO4/c7-1-6(8)10-3-5-2-9-4-11-5/h5H,1-4H2 |
InChI Key |
XIPUPLUONQGLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCO1)COC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


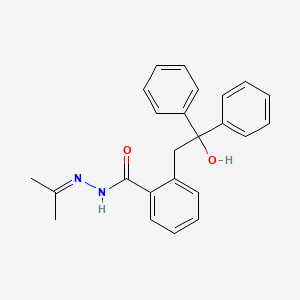
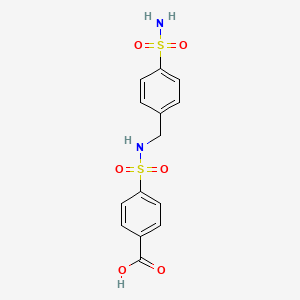
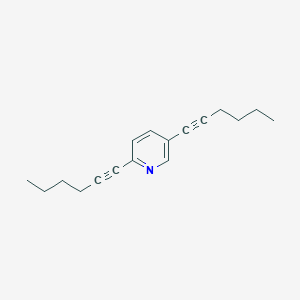
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
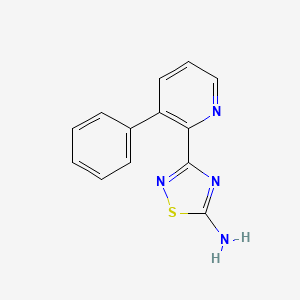
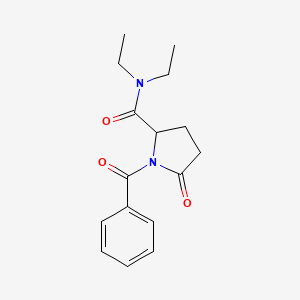
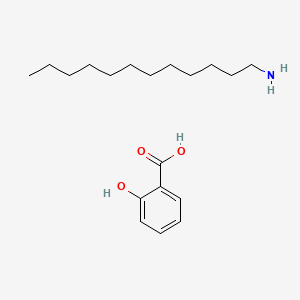
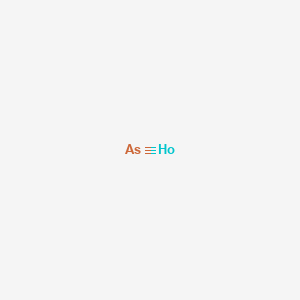
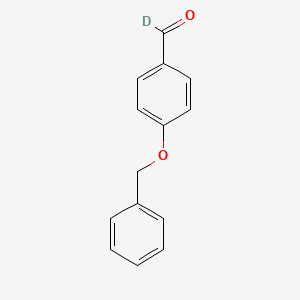
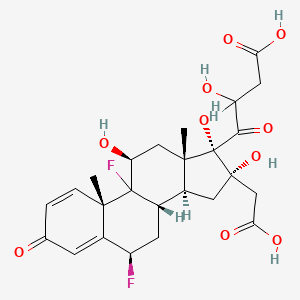
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)

![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)

